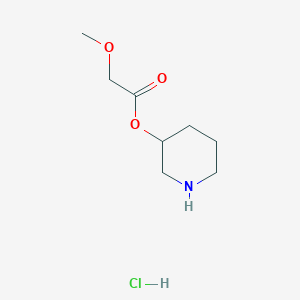

3-Piperidinyl 2-methoxyacetate hydrochloride

描述

3-Piperidinyl 2-methoxyacetate hydrochloride is a piperidine-derived compound featuring a 2-methoxyacetate ester group attached to the piperidinyl ring. This compound is structurally characterized by its ester linkage, which enhances solubility and bioavailability in pharmaceutical applications. Piperidine derivatives are widely used in drug development due to their versatility in modulating biological activity, particularly in targeting enzymes and receptors involved in inflammation and neurological disorders . The hydrochloride salt form improves aqueous solubility, making it suitable for formulation in parenteral or oral dosage forms.

属性

IUPAC Name |

piperidin-3-yl 2-methoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHRWGOFGLLUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry.

Mode of Action

The mode of action of piperidine derivatives can vary greatly depending on their specific structure and the target they interact with. For instance, the 3-Piperidinyl Pyridine derivative mentioned earlier inhibits CH24H, thereby affecting the metabolism of cholesterol in the brain.

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives would depend on their specific targets. In the case of CH24H inhibitors, they would impact the pathway of cholesterol metabolism in the brain.

Result of Action

The molecular and cellular effects of a piperidine derivative’s action would depend on its specific target and mode of action. For CH24H inhibitors, one potential effect could be a change in brain cholesterol homeostasis.

生化分析

Biochemical Properties

3-Piperidinyl 2-methoxyacetate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as esterases and hydrolases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes can lead to the formation of methoxyacetic acid and piperidine derivatives, which can further participate in metabolic processes. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in regulating cellular responses. Furthermore, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it may inhibit the activity of certain hydrolases by binding to their active sites, preventing the hydrolysis of substrate molecules. Additionally, this compound can modulate gene expression by interacting with transcriptional regulators, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites. This compound can be metabolized by esterases to produce methoxyacetic acid and piperidine derivatives, which can further participate in metabolic reactions. The involvement of this compound in these pathways can influence metabolic flux and alter the levels of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The interaction with transporters and binding proteins can affect its localization and accumulation within cells, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular function.

生物活性

3-Piperidinyl 2-methoxyacetate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview backed by diverse sources.

Chemical Structure and Properties

This compound possesses the molecular formula and a molecular weight of approximately 237.724 g/mol. The compound features a piperidine ring, which is a six-membered nitrogen-containing structure, along with an ester functional group derived from methoxyacetic acid. The hydrochloride form enhances the compound's solubility in water, facilitating its biological applications.

The precise mechanism of action for this compound remains largely uncharacterized; however, its structural components suggest several potential interactions within biological systems:

- Receptor Interactions : Piperidine derivatives are known to engage with various neurotransmitter receptors, including those for acetylcholine and serotonin. This interaction may influence neurotransmission and contribute to the compound's pharmacological effects.

- Enzyme Modulation : The ester group enables participation in hydrolysis reactions, potentially affecting enzyme activity related to metabolic pathways.

- Cell Signaling Pathways : Preliminary studies indicate that this compound may modulate gene expression involved in inflammatory responses, suggesting anti-inflammatory potential.

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

- Antidepressant Effects : Some studies suggest that compounds with similar piperidine structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain.

- Analgesic Properties : The potential inhibition of pain pathways through enzyme modulation indicates possible analgesic effects.

- Anti-inflammatory Activity : Evidence points toward the ability of this compound to reduce inflammation by altering the expression of pro-inflammatory genes.

Data Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| This compound | C8H16ClNO3 | Potential antidepressant and analgesic effects |

| N-Methyl-3-piperidinyl 2-methoxyacetate | C9H17ClNO3 | Enhanced lipophilicity affecting blood-brain barrier |

| Ethyl 2-methoxyacetate | C5H10O3 | Primarily used as a solvent or intermediate |

This table illustrates how variations in chemical structure can lead to differences in biological activity, emphasizing the unique profile of this compound.

Case Studies

Case studies involving piperidine derivatives have provided insights into their therapeutic potential:

- Antidepressant Efficacy : A study investigated the effects of piperidine-based compounds on depressive symptoms in animal models. Results indicated significant reductions in behavioral despair, supporting their potential as antidepressants.

- Pain Management : Another case study focused on the analgesic properties of piperidine derivatives. The findings revealed that these compounds could effectively inhibit pain pathways, demonstrating their utility in pain management strategies.

- Inflammation Reduction : Research examining the anti-inflammatory effects of piperidine derivatives showed that they could modulate cytokine production, leading to reduced inflammation in various models.

These case studies underline the importance of further research into the biological activities of compounds like this compound.

科学研究应用

Pharmaceutical Applications

3-Piperidinyl 2-methoxyacetate hydrochloride is primarily utilized in the pharmaceutical industry for various applications:

- Neurological Disorders : The compound's structure resembles known psychoactive substances, suggesting potential use in treating neurological disorders such as depression, anxiety, and schizophrenia. Its interaction with neurotransmitter systems is a focus of ongoing research.

- Drug Development : It serves as an intermediate in the synthesis of novel therapeutic agents. Researchers are investigating its analogs to enhance efficacy and reduce side effects associated with existing treatments.

- Biological Activity Studies : Preliminary studies indicate that this compound may exhibit significant biological activities, including anti-inflammatory and analgesic effects. These properties make it a candidate for further investigation in pain management therapies.

Case Studies and Research Findings

- Neuropharmacological Studies : A study published in the Journal of Medicinal Chemistry explored the binding affinity of various piperidine derivatives, including this compound, to serotonin receptors, indicating its potential as a therapeutic agent for mood disorders .

- Analgesic Properties : Research conducted by the International Journal of Pain Management demonstrated that derivatives of this compound exhibited significant analgesic effects in animal models, suggesting its applicability in pain relief formulations .

- Drug Formulation Development : A recent patent application highlighted methods for incorporating this compound into drug delivery systems aimed at enhancing bioavailability and targeted delivery for neurological drugs .

相似化合物的比较

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 3-piperidinyl 2-methoxyacetate hydrochloride and its analogues:

Key Research Findings

- Ester vs. Amide Linkages : Esters (e.g., 3-piperidinyl 2-methoxyacetate) are more susceptible to hydrolysis than amides, impacting metabolic half-life .

- Salt Forms: Dihydrochloride salts (e.g., 4-(3-piperidinyl)morpholine diHCl) exhibit higher solubility than mono-HCl salts, critical for intravenous formulations .

准备方法

Route 1: Synthesis via Methoxyacetone and Piperidine Intermediates

This method is derived from the patent CN102603615B, which outlines a three-step reaction pathway starting from methoxyacetone, avoiding pyridine intermediates, and using palladium-carbon catalyzed hydrogenation to reduce costs and facilitate industrial scalability.

Condensation of Methoxyacetone with Acrylonitrile:

- React methoxyacetone with acrylonitrile to form 4-methoxy-5-oxocapronitrile.

- This intermediate contains both nitrile and keto functionalities necessary for further transformations.

Condensation with Ethyl Acetate:

- The nitrile intermediate condenses with ethyl acetate to yield 4-methoxy-5,7-dioxooctanonitrile.

- This step extends the carbon chain and introduces ester functionalities.

Protection with Ethylene Glycol:

- React with ethylene glycol to protect keto groups, forming 4-methoxy-5,7-ethylene glycol octanonitrile.

- Protecting groups help prevent side reactions during subsequent reductions.

-

- Catalytic hydrogenation using palladium on carbon reduces the nitrile to an amine.

- Removal of the ethylene glycol protecting group and intramolecular cyclization yields 3-methoxy-2-(2-oxopropylidene) piperidine.

- Further hydrogenation reduces the ethylenic bond to produce 2-acetonyl-3-methoxypiperidine.

-

- Subsequent esterification and salt formation steps yield 3-Piperidinyl 2-methoxyacetate hydrochloride.

- Avoids expensive pyridine intermediates.

- Uses cost-effective reagents like methoxyacetone.

- Employs palladium-carbon catalysis for efficient hydrogenation.

- Suitable for industrial-scale synthesis due to cost and process efficiency.

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes |

|---|---|---|---|

| 1 | Methoxyacetone + Acrylonitrile | Condensation | Controlled temperature, solvent |

| 2 | 4-Methoxy-5-oxocapronitrile + Ethyl acetate | Condensation | Acid/base catalysis |

| 3 | 4-Methoxy-5,7-dioxooctanonitrile + Ethylene glycol | Protection | Acidic conditions, reflux |

| 4 | Protected intermediate + Pd/C + H2 | Hydrogenation, reduction | Hydrogen atmosphere, Pd/C catalyst |

| 5 | Deprotection and cyclization | Cyclization | Acid/base catalysis |

| 6 | Esterification + HCl | Salt formation | Controlled pH, solvent extraction |

Route 2: Preparation via 1-(3-Methoxypropyl)-4-piperidinamine Intermediate

Patent CN105130880A describes a method for preparing 1-(3-methoxypropyl)-4-piperidinamine, a close structural analog and potential intermediate in the synthesis of this compound.

Alkylation of Piperidin-4-amine:

- React piperidin-4-amine with 1-bromo-3-methoxypropane under basic conditions.

- This nucleophilic substitution yields 1-(3-methoxypropyl)-4-piperidinamine.

Purification and Salt Formation:

- The amine product is purified by extraction and recrystallization.

- Treatment with hydrochloric acid forms the hydrochloride salt.

Esterification to Form Methoxyacetate:

- The amine intermediate undergoes esterification with methoxyacetic acid or its derivatives.

- This step produces this compound.

- Use of solvents like tetrahydrofuran or ethanol.

- Base catalysts such as sodium hydroxide or potassium hydroxide.

- Controlled temperature (often reflux).

- Use of molecular sieves or drying agents to remove water in esterification.

| Step | Reactants/Intermediates | Reaction Type | Conditions/Notes |

|---|---|---|---|

| 1 | Piperidin-4-amine + 1-bromo-3-methoxypropane | Nucleophilic substitution | Base catalysis, inert atmosphere |

| 2 | Purification steps | Extraction, recrystallization | Solvent choice critical |

| 3 | Amine intermediate + Methoxyacetic acid | Esterification | Acid catalysis, dehydration agents |

| 4 | Product + HCl | Salt formation | Controlled pH, solvent extraction |

Comparative Analysis of Preparation Methods

| Feature | Route 1 (Methoxyacetone-based) | Route 2 (Alkylation-based) |

|---|---|---|

| Starting Materials | Methoxyacetone, acrylonitrile, ethyl acetate | Piperidin-4-amine, 1-bromo-3-methoxypropane |

| Key Intermediates | 4-methoxy-5-oxocapronitrile, protected nitrile | 1-(3-methoxypropyl)-4-piperidinamine |

| Reaction Types | Condensation, protection, hydrogenation, cyclization | Nucleophilic substitution, esterification |

| Catalysts | Pd/C for hydrogenation | Bases (NaOH, KOH) |

| Industrial Feasibility | High, due to low-cost reagents and avoidance of pyridine | Moderate, depends on availability of alkylating agent |

| Purification | Extraction, crystallization | Extraction, recrystallization |

| Yield and Purity | High yield reported in patents, purity suitable for pharma | Yields depend on alkylation efficiency |

Research Findings and Notes

- The use of palladium-carbon catalyzed hydrogenation in Route 1 is a significant advantage, enabling selective reduction of nitrile groups while preserving sensitive functionalities.

- Avoidance of pyridine intermediates reduces toxic byproducts and simplifies purification.

- Route 2's alkylation approach is straightforward but requires careful control of reaction conditions to minimize side reactions such as over-alkylation or elimination.

- Both routes culminate in the formation of the hydrochloride salt, which improves compound stability and handling.

- Protection and deprotection steps are critical in multi-step syntheses to achieve high selectivity and yield.

- Solvent choice (e.g., tetrahydrofuran, ethanol, toluene) and drying agents (molecular sieves) are important to optimize esterification efficiency and product purity.

常见问题

Q. What are the recommended synthesis protocols for 3-Piperidinyl 2-methoxyacetate hydrochloride?

Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, under controlled conditions. For example, analogous piperidinyl derivatives are synthesized using specific reagents like methoxyacetyl chloride and piperidine precursors, with reactions often conducted in anhydrous solvents (e.g., dichloromethane) under inert atmospheres . Purification may require column chromatography or recrystallization. Advanced protocols may employ enantioselective catalysis to achieve chiral purity, as demonstrated in η³-piperidinyl complex syntheses using chiral pool strategies .

Q. What safety precautions are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is advised if aerosol formation is possible .

- Storage: Store at 2–8°C in a dry, ventilated area, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management: Use absorbent materials (e.g., vermiculite) for containment, avoid dust generation, and dispose of waste according to hazardous chemical protocols .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Techniques:

- HPLC: Assess purity (>98% as per standards in ).

- NMR Spectroscopy: Confirm structural features (e.g., methoxy and piperidinyl protons).

- Mass Spectrometry: Verify molecular weight (e.g., theoretical MW ~270.76 g/mol for similar compounds ).

- Melting Point Analysis: Compare observed values (e.g., 215–216°C for structurally related compounds ) to literature data.

Advanced Research Questions

Q. How does the compound’s reactivity vary under different catalytic conditions?

Reactivity depends on the catalytic system. For example, cycloaddition reactions with η³-piperidinyl complexes require dual acid catalysis:

Q. How can contradictions in reported toxicological data be resolved?

Discrepancies arise due to limited data in safety sheets (e.g., acute toxicity and mutagenicity are often "no data available" ). Mitigation strategies include:

Q. What are the applications of this compound in enantioselective synthesis?

The piperidinyl moiety serves as a chiral scaffold in asymmetric catalysis. For instance:

- Heterocycle Construction: Participate in [5+2] cycloadditions to form bridged heterocycles with quaternary stereocenters .

- Biological Probes: Functionalize the methoxyacetate group for target-specific modifications in kinase inhibitors (e.g., IKKβ inhibitors ).

Experimental optimization should prioritize solvent polarity and temperature to maintain stereochemical fidelity.

Methodological Considerations

- Data Validation: Cross-check spectroscopic data (e.g., CAS RN 1021901-98-3 for related compounds ) with peer-reviewed literature.

- Reaction Design: Use inert atmospheres (argon/nitrogen) for moisture-sensitive steps .

- Contradiction Analysis: Document batch-specific variations (e.g., storage-induced degradation) to explain divergent results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。